N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine: is a chemical compound with the molecular formula C11H11NO2. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature. Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Mechanism of Action
Target of Action
The primary targets of N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine are cancer cells, particularly leukemia cells (K562), prostate cancer cells (PC3), colon cancer cells (SW620), and human kidney cancer cells (Caki 1) . These cells are targeted due to their overactive receptor tyrosine kinase (TK) signaling pathway .
Mode of Action
This compound interacts with its targets by inducing pro-oxidative effects, which increase reactive oxygen species in cancer cells . This interaction leads to an increase in reactive oxygen species, especially at 12 hours of incubation .
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis, or programmed cell death. It has been shown to have proapoptotic properties, confirmed through the Caspase-Glo 3/7 assay . This leads to the induction of apoptosis in K562 cells .
Pharmacokinetics
Its molecular weight is 18921 g/mol , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The result of the compound’s action is the inhibition of cell growth in various types of cancer cells . It also inhibits the release of proinflammatory interleukin 6 (IL-6) in K562 cells . Furthermore, it has been found to have selective action towards K562 cells and no toxic effect in HaCat cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the structure of the compound and its derivatives can affect its activity . Bromoalkyl and bromoacetyl derivatives of benzofurans, for example, exhibit the highest cytotoxicity . Additionally, the compound’s pro-oxidative effects and increase in reactive oxygen species in cancer cells are especially pronounced at 12 hours of incubation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine typically involves the reaction of 3-methyl-1-benzofuran-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used in organic synthesis and chemical transformations, particularly in the synthesis of complex aromatic systems.
Biology: Exhibits biological activities such as monoamine oxidase inhibition, which is relevant for developing therapeutic agents targeting neurological disorders.
Medicine: Potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities make it a candidate for drug development.
Industry: Utilized in materials science for the production of nanomaterials and other advanced materials.
Comparison with Similar Compounds
Benzofuran derivatives: Compounds such as 3-methyl-1-benzofuran-2-carbaldehyde and 3-methyl-1-benzofuran-2-ylamine share structural similarities with N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine.
Uniqueness: this compound is unique due to its specific combination of the benzofuran ring and the oxime group, which imparts distinct chemical reactivity and biological activity. Its ability to induce pro-oxidative effects and apoptosis in cancer cells sets it apart from other benzofuran derivatives.
Properties
IUPAC Name |
(NE)-N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-9-5-3-4-6-10(9)14-11(7)8(2)12-13/h3-6,13H,1-2H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXPVBXCEATBBO-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)/C(=N/O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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